molecular formula C11H9Cl2NO B14349012 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one CAS No. 91166-19-7

7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one

Cat. No.: B14349012
CAS No.: 91166-19-7
M. Wt: 242.10 g/mol
InChI Key: ZMWQXZMGIABDJV-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is an organic compound belonging to the class of benzazepines These compounds are characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, glacial acetic acid, and concentrated hydrochloric acid. The reaction mixture is stirred at 25°C for 17 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dichloro-1,2,4,5-tetrahydro-3H-1,4-methano-2-benzazepin-3-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 7 and 8 positions. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91166-19-7

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

4,5-dichloro-11-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one

InChI

InChI=1S/C11H9Cl2NO/c12-8-2-5-1-6-3-10(14-11(6)15)7(5)4-9(8)13/h2,4,6,10H,1,3H2,(H,14,15)

InChI Key

ZMWQXZMGIABDJV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=CC(=C(C=C3C1NC2=O)Cl)Cl

Origin of Product

United States

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